![molecular formula C21H21ClN4O2S B282599 N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

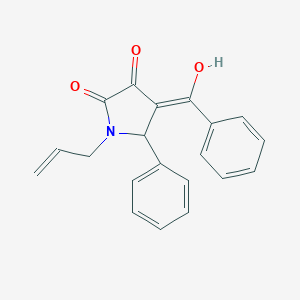

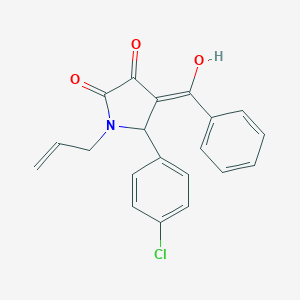

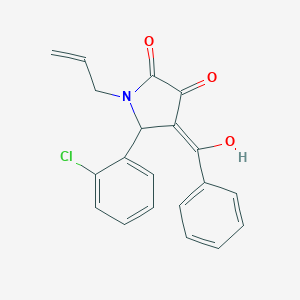

Beschreibung

N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, also known as CDK2 inhibitor, is a chemical compound that has been studied for its potential applications in cancer treatment. This compound has been found to have a selective inhibitory effect on cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell division and proliferation.

Wirkmechanismus

N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor binds to the ATP-binding site of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide and inhibits its kinase activity. This prevents the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition from G1 to S phase of the cell cycle. Without phosphorylation of Rb, the cell cycle is arrested at the G1 phase, preventing the proliferation of cancer cells.

Biochemical and Physiological Effects

N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, with minimal inhibition of other CDKs. It has also been found to have good pharmacokinetic properties, including high solubility and bioavailability. In animal studies, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been shown to have anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor is its selectivity for N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which reduces the risk of off-target effects. However, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has a relatively short half-life, which may limit its effectiveness in vivo. In addition, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor. One direction is to develop more potent and selective N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitors with longer half-lives and lower toxicity. Another direction is to investigate the combination of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor with other targeted therapies or immunotherapies for cancer treatment. Finally, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor may also have potential applications in other diseases, such as viral infections and neurodegenerative diseases, which warrant further investigation.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor involves a multi-step process that includes the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form an intermediate product, which is then reacted with 4-(dimethylamino)benzaldehyde to produce the final product. The yield of this synthesis method is approximately 40%, and the purity of the product can be verified using NMR and HPLC analysis.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to have a selective inhibitory effect on N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, which is overexpressed in many types of cancer cells. By inhibiting N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide, N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor can prevent cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis. N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

Molekularformel |

C21H21ClN4O2S |

|---|---|

Molekulargewicht |

428.9 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C21H21ClN4O2S/c1-25(2)17-10-4-14(5-11-17)12-18-20(28)26(3)21(24-18)29-13-19(27)23-16-8-6-15(22)7-9-16/h4-12H,13H2,1-3H3,(H,23,27)/b18-12+ |

InChI-Schlüssel |

CAIBCSUBZGGOFO-LDADJPATSA-N |

Isomerische SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/N=C1SCC(=O)NC3=CC=C(C=C3)Cl |

SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |

Kanonische SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)

![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

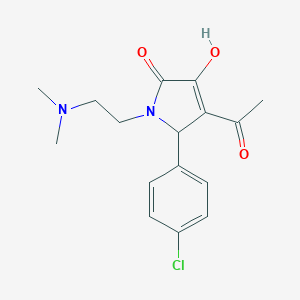

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)

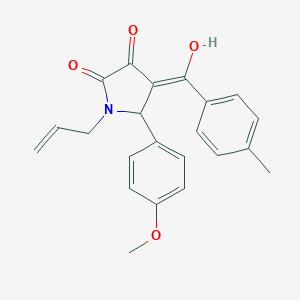

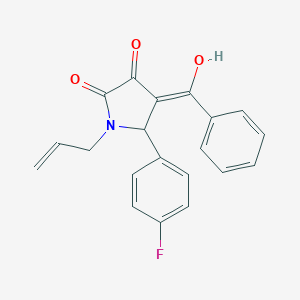

![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)

![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)